1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a central 1,2,3-triazole core substituted at the 1-position with a 2-chlorophenyl group and at the 5-position with a pyridin-2-yl moiety. The 4-carboxamide group is further functionalized with an N-[1-(pyridin-3-yl)ethyl] substituent. The presence of chlorine (electron-withdrawing) and pyridine rings (electron-deficient) suggests enhanced stability and reactivity compared to non-halogenated analogs .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14(15-7-6-11-23-13-15)25-21(29)19-20(17-9-4-5-12-24-17)28(27-26-19)18-10-3-2-8-16(18)22/h2-14H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYEIIXOZOOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- React 2-chlorobenzyl bromide with sodium azide in anhydrous DMF (dimethylformamide) at room temperature to form 2-chlorobenzyl azide.
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Step 2: Cycloaddition Reaction
- Combine 2-chlorobenzyl azide with an alkyne derivative (e.g., 2-pyridylacetylene) in the presence of copper(I) iodide as a catalyst in a solvent such as THF (tetrahydrofuran) at room temperature. This forms the triazole ring.
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Step 3: Amidation
- React the resulting triazole compound with 1-pyridin-3-ylethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have reported the antimicrobial efficacy of triazole derivatives against various pathogens. For instance, compounds similar to 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide have shown potent antifungal activity against Candida species and bacteria like Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity .
Anticancer Activity
Research has indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways has been documented. For example, studies have shown that similar triazoles can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Case Study 1: Antifungal Activity
A study evaluated the antifungal potential of various triazole derivatives against Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than fluconazole, indicating superior antifungal activity. The structure–activity relationship (SAR) suggested that the presence of the pyridine ring was crucial for enhancing antifungal efficacy .
Case Study 2: Anticancer Evaluation
In vitro studies on breast cancer cell lines demonstrated that triazole derivatives could inhibit cell proliferation significantly. The compound was tested alongside standard chemotherapeutics, showing promising results in reducing tumor growth through apoptosis induction mechanisms .
Table 1: Biological Activities of Related Triazole Compounds
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating specific biological pathways . For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazole-4-Carboxamides
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Electronic and Steric Effects
- Chlorophenyl vs.
- Pyridine vs. Pyrazole Substituents : Pyridine rings (in the target compound) offer stronger hydrogen-bonding capabilities than pyrazole substituents (e.g., in ), which may improve solubility and target interactions .
- Carboxamide Linkers : The N-[1-(pyridin-3-yl)ethyl] group in the target compound introduces conformational flexibility and additional π-π interactions compared to rigid propylpyrazolyl or ethylamide chains .
Physicochemical Data
- Bond Lengths and Conjugation : In related triazoles (e.g., ), shortened C–N bond lengths (1.348–1.366 Å vs. typical 1.47 Å) indicate significant electron delocalization within the triazole ring, enhancing stability and resonance effects .
- Molecular Weight and Solubility : The target compound’s molecular weight (~420–450 g/mol) and polar pyridyl groups likely improve aqueous solubility compared to analogs with bulky alkyl chains (e.g., ).
Biological Activity
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 344.78 g/mol
- CAS Number : 59045-98-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The triazole moiety is known for its role in inhibiting specific enzymes that are crucial for tumor growth and metastasis.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, in vitro assays revealed that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Anticancer Study : A study conducted on the effect of this compound on MCF-7 cells showed a dose-dependent reduction in cell viability with an IC value of approximately 12 µM after 48 hours of treatment. Apoptosis was confirmed through Annexin V/PI staining and caspase activation assays.
- Antimicrobial Efficacy : In a comparison study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anti-inflammatory Study : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Tested Cell Lines/Bacteria | IC/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |
| Escherichia coli | 32 | Disruption of protein synthesis | |
| Anti-inflammatory | Carrageenan-induced model | N/A | Reduction in pro-inflammatory cytokines |
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as triazole derivatives often utilize this method .
- Amide coupling (e.g., EDC/HOBt or HATU) to link the pyridinyl-ethylamine moiety to the triazole-carboxylic acid intermediate .
- Yield optimization can be achieved via Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example, flow-chemistry approaches (as in diphenyldiazomethane synthesis) enhance reproducibility and scalability .
Q. What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR : Use , , and 2D (COSY, HSQC) to confirm substitution patterns on the triazole, chlorophenyl, and pyridinyl groups. Aromatic proton splitting and coupling constants distinguish regioisomers .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for pyrazole-carboxamide analogs .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) using the compound’s 3D structure (optimized via DFT or MMFF94 force fields). Focus on interactions between the chlorophenyl group and hydrophobic pockets, and pyridinyl N-atoms with hydrogen-bonding residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. How should researchers address contradictions in biological activity data across studies (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Orthogonal assays : Validate target engagement using SPR (binding kinetics) and cellular thermal shift assays (CETSA) .
- Meta-analysis : Compare datasets using statistical tools (e.g., R/Bioconductor) to identify outliers. Adjust for variables like cell-line heterogeneity or assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?
Methodological Answer:
- Prodrug modification : Introduce hydrolyzable groups (e.g., ethyl esters) to the carboxamide or pyridinyl moieties to enhance solubility, as seen in pyrazole-carboxylate derivatives .
- SAR studies : Systematically replace the chlorophenyl group with bioisosteres (e.g., fluorophenyl, thiophene) and measure logP, permeability (Caco-2 assay), and metabolic stability (microsomal incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
